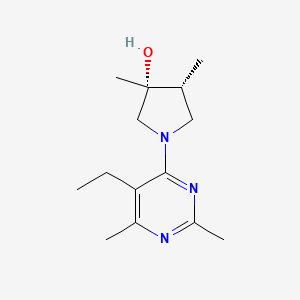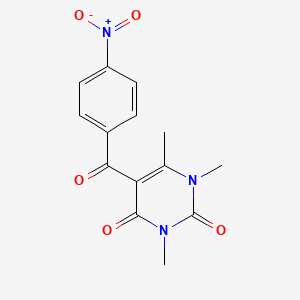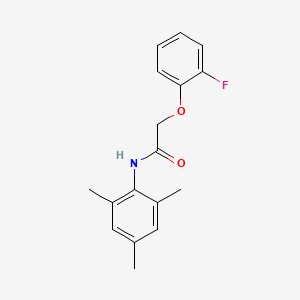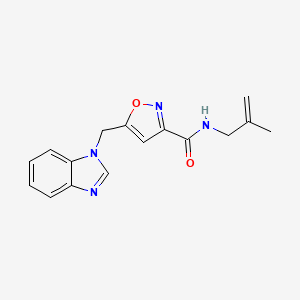![molecular formula C15H20N6O B5632061 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a competitive inhibitor of Src family kinases, which bind to the ATP-binding site of the kinase domain. By binding to the ATP-binding site, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that are regulated by Src family kinases.
Biochemical and physiological effects:
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been shown to enhance synaptic plasticity and improve learning and memory. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been shown to have anti-inflammatory effects in macrophages and microglia.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has some limitations for lab experiments. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can have off-target effects on other kinases, which can complicate data interpretation. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can also be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine and Src family kinases. One direction is to study the role of Src family kinases in other cell types and physiological processes, such as immune cells and cardiovascular function. Another direction is to develop more potent and selective inhibitors of Src family kinases, which could have therapeutic potential for cancer and other diseases. Finally, the development of new techniques for studying kinase activity and signaling pathways could provide new insights into the role of Src family kinases in cellular processes.
Synthesemethoden
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine can be synthesized through a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the condensation of a pyrazine derivative with a piperazine derivative, followed by the introduction of a pyrazole moiety through a nucleophilic substitution reaction. The final product is purified through column chromatography, yielding a white powder with high purity.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. For example, 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has been used to investigate the role of Src family kinases in cancer cell proliferation, migration, and invasion. 2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine has also been used to study the role of Src family kinases in neuronal development and synaptic plasticity.
Eigenschaften
IUPAC Name |
1-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-2-13(21-7-3-4-18-21)15(22)20-10-8-19(9-11-20)14-12-16-5-6-17-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPPYYMAVZQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)

![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)

![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5632046.png)
![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)